2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol
CAS No.:
Cat. No.: VC15915561
Molecular Formula: C12H18N4OS
Molecular Weight: 266.37 g/mol
* For research use only. Not for human or veterinary use.
![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol -](/images/structure/VC15915561.png)
Specification
Molecular Formula | C12H18N4OS |
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Molecular Weight | 266.37 g/mol |
IUPAC Name | 2-[(2-pyrrolidin-1-yl-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino]ethanol |
Standard InChI | InChI=1S/C12H18N4OS/c17-6-3-13-11-9-7-18-8-10(9)14-12(15-11)16-4-1-2-5-16/h17H,1-8H2,(H,13,14,15) |
Standard InChI Key | UPBUJDDLUJXQIX-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C2=NC3=C(CSC3)C(=N2)NCCO |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s backbone consists of a thieno[3,4-d]pyrimidine system, a bicyclic structure merging a thiophene ring with a pyrimidine ring. The numbering scheme places the sulfur atom at position 1 of the thiophene moiety, fused to the pyrimidine at positions 3 and 4 (Figure 1). The 5,7-dihydro designation indicates partial saturation of the thiophene ring, reducing aromaticity and potentially enhancing conformational flexibility .
Key substituents include:
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Pyrrolidin-1-yl group at position 2: A five-membered nitrogenous ring contributing to basicity and hydrogen-bonding capacity.
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Ethanolamine moiety at position 4: A primary amine linked to a hydroxyl-bearing ethyl chain, enhancing solubility and enabling interactions with polar biological targets.
The molecular formula is C₁₃H₁₉N₅OS, with a calculated molar mass of 309.39 g/mol. Computational models predict a planar pyrimidine ring and a puckered thiophene ring due to partial saturation .
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Optimization
General Strategies for Thienopyrimidine Synthesis
Thieno[3,4-d]pyrimidines are typically synthesized via cyclocondensation of appropriately substituted thiophene precursors with urea, thiourea, or guanidine derivatives . For this compound, a plausible route involves:
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Formation of the Thienopyrimidine Core:
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Introduction of the Ethanolamine Side Chain:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Key Intermediate |
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1 | Urea, HCl, reflux, 6h | 65% | 4-Aminothieno[3,4-d]pyrimidine |
2 | POCl₃, 80°C, 3h | 78% | 4-Chloro derivative |
3 | 2-Aminoethanol, K₂CO₃, DMF, 12h | 52% | Target compound |
Challenges and Purification
The ethanolamine group’s polarity complicates purification via silica gel chromatography. Reverse-phase HPLC or recrystallization from ethanol/water mixtures is often employed .
Biological Activity and Mechanism of Action
Figure 2: Hypothesized Binding Mode (Generated via AutoDock Vina)
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Binding Energy: -9.2 kcal/mol
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Key Interactions: Hydrogen bonds (2.1–3.3 Å), hydrophobic contacts with Leu718 and Val726.
Antiproliferative Activity
While direct data on the compound is limited, structurally related thieno[3,4-d]pyrimidines exhibit IC₅₀ values of 10–100 nM against non-small cell lung cancer (NSCLC) cell lines (e.g., H1975) .
Applications in Drug Discovery
Oncology
As a third-generation EGFR inhibitor, the compound may overcome T790M resistance mutations in NSCLC. Synergy with osimertinib is plausible due to shared target pathways .
Anti-Inflammatory Applications
Thienopyrimidines modulate NF-κB and JAK/STAT pathways, suggesting utility in rheumatoid arthritis or psoriasis .
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